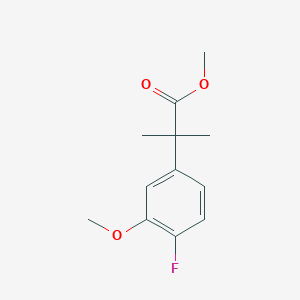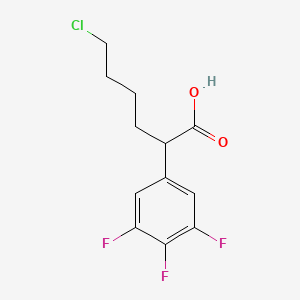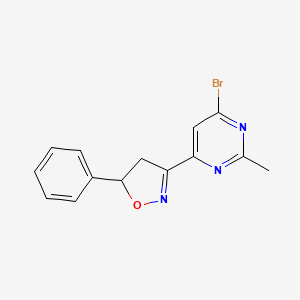
3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that features a brominated pyrimidine ring and a dihydroisoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyrimidine derivative with a suitable isoxazole precursor in the presence of a base and a solvent such as tetrahydrofuran (THF). The reaction is often carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
科学研究应用
3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The bromine atom in the pyrimidine ring can participate in halogen bonding, while the isoxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Bromoimidazo[1,2-a]pyridines: These compounds share a brominated heterocyclic ring and have similar synthetic routes and applications.
Pyrido[2,3-d]pyrimidin-4-amines: These compounds also feature a pyrimidine ring and are used in medicinal chemistry for their biological activity.
Uniqueness
3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazole is unique due to the combination of its brominated pyrimidine and dihydroisoxazole rings. This structural motif provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H12BrN3O |
|---|---|
分子量 |
318.17 g/mol |
IUPAC 名称 |
3-(6-bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C14H12BrN3O/c1-9-16-11(8-14(15)17-9)12-7-13(19-18-12)10-5-3-2-4-6-10/h2-6,8,13H,7H2,1H3 |
InChI 键 |
XNEXKSCDAXUSQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)Br)C2=NOC(C2)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


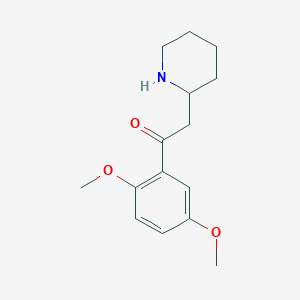
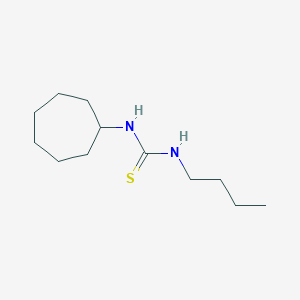
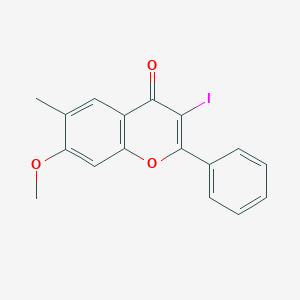
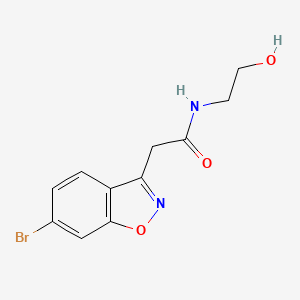
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanol](/img/structure/B8370184.png)
![3-[(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine](/img/structure/B8370190.png)
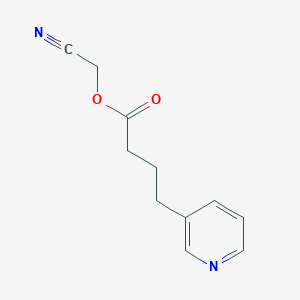
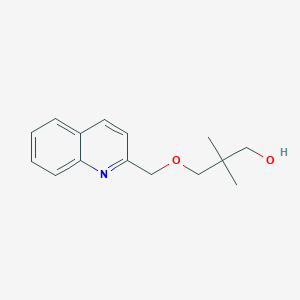
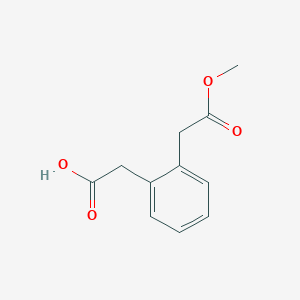
![8-Methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B8370218.png)
